molecular formula C15H16N2O3S B6369066 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol CAS No. 1261889-37-5

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol

Cat. No.: B6369066
CAS No.: 1261889-37-5
M. Wt: 304.4 g/mol
InChI Key: OPYBDOJQQBNQAL-UHFFFAOYSA-N
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Description

4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol (CAS 1262000-74-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features a hybrid structure combining a pyridin-2-ol scaffold with a phenylsulfonyl group substituted by a pyrrolidine ring. With a molecular formula of C15H16N2O3S and a molecular weight of 304.36 g/mol, this compound is a valuable building block in medicinal chemistry and drug discovery research . Compounds containing the pyrrolidin-1-ylsulfonyl group, as part of a larger class of sulfonylaminopyridine derivatives, are frequently investigated in pharmaceutical research for their potential as kinase inhibitors, including targets like TYK2 . Such inhibitors are explored for modulating immune responses and treating various inflammatory and autoimmune diseases . The pyrrolidine moiety is a privileged structure in drug design, known to contribute favorable physicochemical properties and often used to optimize the pharmacokinetic profile of lead compounds . The specific molecular architecture of this compound makes it a compelling candidate for researchers developing new therapeutic agents, particularly in the fields of oncology, immunology, and inflammatory disease. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is provided with comprehensive analytical data to ensure identity and purity for your scientific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-15-11-13(7-8-16-15)12-3-5-14(6-4-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYBDOJQQBNQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683253
Record name 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-37-5
Record name 4-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Characterization

Strategic Approaches for the Synthesis of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol

The synthesis of this compound is a multi-step process that involves the initial, separate construction of its two primary structural components: the pyrrolidine-1-ylsulfonylphenyl substructure and the pyridin-2-ol scaffold. These two key intermediates are then coupled, followed by optimization of the reaction to achieve the desired product with high purity and yield.

Synthesis of the Pyrrolidine-1-ylsulfonylphenyl Substructure

The synthesis typically proceeds through the following key steps:

Chlorosulfonation of Acetanilide : Acetanilide is treated with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene (B151609) ring, predominantly at the para position due to the directing effect of the acetamido group. This reaction is generally performed at low temperatures to control its exothermicity and minimize side product formation. livejournal.com The resulting product is p-acetamidobenzenesulfonyl chloride.

Sulfonamide Formation : The synthesized p-acetamidobenzenesulfonyl chloride is then reacted with pyrrolidine (B122466). In this nucleophilic substitution reaction, the nitrogen atom of the pyrrolidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. wisc.edu

Hydrolysis of the Acetamido Group : The final step in forming the key substructure is the removal of the acetyl protecting group from the amine. This is typically achieved through acid- or base-catalyzed hydrolysis, which converts the acetamido group back to a primary amine, yielding 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134). This aniline (B41778) derivative is a crucial building block for the subsequent coupling reaction. rsc.org

StepReactantsReagentsProduct
1AcetanilideChlorosulfonic acidp-Acetamidobenzenesulfonyl chloride
2p-Acetamidobenzenesulfonyl chloride, PyrrolidineBase (e.g., triethylamine)1-(4-Acetamidophenylsulfonyl)pyrrolidine
31-(4-Acetamidophenylsulfonyl)pyrrolidineAcid or Base4-(Pyrrolidin-1-ylsulfonyl)aniline

Synthetic Pathways for Incorporating the Pyridin-2-ol Scaffold

With the pyrrolidine-1-ylsulfonylphenyl substructure in hand, the next strategic step involves its coupling with a suitably functionalized pyridin-2-ol ring. A highly effective and widely used method for this carbon-carbon bond formation is the Suzuki-Miyaura cross-coupling reaction. youtube.com

This approach necessitates the preparation of a boronic acid or boronic ester derivative of the pyrrolidine-1-ylsulfonylphenyl moiety. This can be achieved by converting the amino group of 4-(pyrrolidin-1-ylsulfonyl)aniline into a diazonium salt, followed by a Sandmeyer-type reaction with a boronic acid precursor.

The complementary coupling partner is a halogenated pyridin-2-ol, such as 4-bromopyridin-2-ol. The Suzuki-Miyaura reaction then proceeds in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle involves oxidative addition of the palladium complex to the halopyridine, transmetalation with the boronic acid derivative, and reductive elimination to yield the final coupled product, this compound. mdpi.comnih.gov

Reactant 1Reactant 2CatalystBaseProduct
4-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid4-Bromopyridin-2-olPalladium catalyst (e.g., Pd(PPh₃)₄)Inorganic base (e.g., K₂CO₃, Cs₂CO₃)This compound

Optimization of Reaction Conditions and Yields

To ensure the efficiency and scalability of the synthesis, optimization of the reaction conditions is paramount. For the Suzuki-Miyaura coupling step, several factors can be systematically varied to maximize the yield and purity of the final product.

Key parameters for optimization include:

Catalyst and Ligand Selection : While various palladium catalysts can be effective, the choice of ligand can significantly influence the reaction's efficiency. Phosphine-based ligands, such as triphenylphosphine (B44618) or more complex Buchwald-Hartwig ligands, are commonly explored to find the optimal balance of reactivity and stability for the catalytic system.

Base : The choice of base is crucial for the transmetalation step. A range of inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are often screened to determine the most effective one for the specific substrates.

Solvent System : The polarity and aprotic or protic nature of the solvent can impact the solubility of the reactants and the stability of the catalytic intermediates. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and dimethylformamide (DMF), often in the presence of water.

Temperature and Reaction Time : These parameters are fine-tuned to ensure the reaction proceeds to completion without significant degradation of the reactants or product. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential for determining the optimal reaction time.

Through systematic variation of these parameters, a robust and high-yielding synthetic protocol can be established.

Rigorous Spectroscopic and Analytical Characterization Techniques for Research Validation

The unambiguous structural confirmation of the synthesized this compound is achieved through a combination of advanced spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this validation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to exhibit a series of characteristic signals. The protons on the pyrrolidine ring would likely appear as multiplets in the aliphatic region. The protons on the phenyl and pyridin-2-ol rings would resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions. For instance, the protons on the para-substituted phenyl ring would likely show a characteristic AA'BB' splitting pattern. The proton of the hydroxyl group on the pyridin-2-ol ring would appear as a broad singlet, and its chemical shift could be dependent on the solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure would give a distinct signal. The chemical shifts of the carbon atoms in the pyrrolidine ring would be in the aliphatic region, while those of the phenyl and pyridin-2-ol rings would be in the aromatic region. The carbon attached to the sulfonyl group and the carbon bearing the hydroxyl group would have characteristic chemical shifts that can be predicted based on the electronic environment. nih.govconicet.gov.ar

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrrolidine CH₂1.5 - 3.525 - 50
Phenyl CH7.0 - 8.0115 - 145
Pyridin-2-ol CH6.0 - 8.0105 - 160
Pyridin-2-ol OHVariable (broad)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination : High-resolution mass spectrometry (HRMS) can provide a highly accurate measurement of the molecular weight of this compound, which can be used to confirm its elemental composition.

Fragmentation Analysis : In tandem mass spectrometry (MS/MS), the protonated molecule is subjected to collision-induced dissociation, leading to the formation of characteristic fragment ions. For aromatic sulfonamides, a common fragmentation pathway involves the cleavage of the C-S or S-N bonds. The loss of sulfur dioxide (SO₂) is also a frequently observed fragmentation pattern. nih.govnih.gov The fragmentation of the pyridin-2-ol ring can also provide valuable structural information. researchgate.net Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural components of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the pyridin-2-ol ring, the aromatic phenyl ring, the sulfonyl group, and the pyrrolidine moiety.

The pyridin-2-ol fragment can exist in tautomeric equilibrium with its 2-pyridone form. This tautomerism significantly influences the IR spectrum. The pyridin-2-ol form would be characterized by a broad O-H stretching vibration, typically in the range of 3200-3500 cm⁻¹. specac.com In the solid state, the 2-pyridone tautomer is often predominant, which would exhibit a strong C=O stretching band around 1660 cm⁻¹ and an N-H stretching band in the 3000-3400 cm⁻¹ region. scielo.org.mxwikipedia.org

The sulfonyl group (SO₂) is expected to show two strong, characteristic stretching vibrations. The asymmetric S=O stretch typically appears in the 1350-1300 cm⁻¹ range, while the symmetric stretch is found between 1160-1120 cm⁻¹. The C-N stretching of the pyrrolidine ring is anticipated to produce a medium intensity band in the 1029-1200 cm⁻¹ region. specac.com Aromatic C-H stretching from the phenyl and pyridine (B92270) rings would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of these rings would appear in the 1400-1600 cm⁻¹ range. mdpi.comvscht.cz

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Intensity
Pyridin-2-ol (O-H)O-H stretch3200-3500Broad, Medium-Strong
2-Pyridone (N-H)N-H stretch3000-3400Medium
2-Pyridone (C=O)C=O stretch~1660Strong
Aromatic RingsC-H stretch3000-3100Medium-Weak
Aromatic RingsC=C stretch1400-1600Medium-Strong
Sulfonyl (SO₂)Asymmetric S=O stretch1300-1350Strong
Sulfonyl (SO₂)Symmetric S=O stretch1120-1160Strong
PyrrolidineC-N stretch1029-1200Medium
Alkyl (Pyrrolidine)C-H stretch2850-2960Medium

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the mass percentages of its constituent elements. For a newly synthesized compound like this compound, elemental analysis provides strong evidence of its elemental composition and purity. davidson.edu

The molecular formula for this compound is C₁₅H₁₆N₂O₃S. The theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur, and the molecular weight of the compound. A close correlation between the experimentally determined percentages and the calculated values (typically within ±0.4%) would confirm the proposed empirical and molecular formula. quora.com

Table 2: Theoretical Elemental Composition of this compound (C₁₅H₁₆N₂O₃S)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0115180.1556.59%
HydrogenH1.011616.165.08%
NitrogenN14.01228.028.80%
OxygenO16.00348.0015.08%
SulfurS32.07132.0710.08%
Total 318.40 100.00%

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

To perform X-ray crystallography, a high-quality single crystal of the compound is required. The successful growth of such a crystal can be a challenging step. If a suitable crystal were obtained, the analysis would reveal the dihedral angles between the phenyl and pyridin-2-ol rings, the geometry of the sulfonyl group, and the conformation of the pyrrolidine ring (e.g., envelope or twist conformation). This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can play a crucial role in the compound's physical properties and biological activity. mdpi.com

As no experimental data is available, the crystal system, space group, and unit cell dimensions for this specific compound remain undetermined.

Table 3: Potential Information from X-ray Crystallography of this compound

ParameterInformation Provided
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry of the crystal lattice.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular ConformationThe precise three-dimensional arrangement of the atoms, including bond lengths and angles.
Intermolecular InteractionsThe presence and geometry of hydrogen bonds, π-stacking, and other non-covalent interactions in the solid state.

Structure Activity Relationship Sar Investigations

Exploration of the Pyrrolidine (B122466) Moiety's Contribution to Biological Activity

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of many biologically active compounds and plays a multifaceted role in the SAR of 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol. researchgate.netnih.gov Its significance stems from several key features, including its three-dimensional structure, basicity, and potential for substitution.

The non-planar, puckered conformation of the pyrrolidine ring allows for a more effective three-dimensional exploration of the pharmacophore space compared to flat, aromatic rings. researchgate.net This spatial arrangement can lead to improved binding affinity and selectivity for biological targets. The stereochemistry of the pyrrolidine ring is also a crucial factor; different stereoisomers and the spatial orientation of any substituents can result in distinct biological profiles due to differential binding modes with enantioselective proteins. researchgate.netnih.gov

The nitrogen atom within the pyrrolidine ring imparts basicity to the scaffold. nih.gov This property can be critical for forming ionic interactions or hydrogen bonds with target proteins. The nucleophilicity of this nitrogen also makes it a prime position for substitutions, a feature exploited in many approved drugs containing this scaffold. nih.gov

Table 1: Effect of Pyrrolidine Ring Substitutions on GlyT1 Inhibition for a Series of Pyrrolidine Sulfonamides. nih.gov
Compound/ModificationKey Substituent (R¹)Inhibitory Potency (Ki, µM)Efflux Ratio (ER)
Reference Compound (23a)Unsubstituted0.1988.7
Analog with Phenyl (23b-f)Phenyl at C3Improved PotencyVariable
Analog with FluorophenylFluorophenyl at C3Better PotencyImproved ER Profile
Analog with Indanyl (23t)Indanyl at C40.0011.5

Elucidation of the Sulfonyl Linker's Role in Molecular Interactions and Potency

The sulfonyl group (-SO2-), which connects the pyrrolidine and phenyl rings via a sulfonamide linkage (-SO2N-), is a critical functional group in medicinal chemistry. nih.govresearchgate.net Its unique physicochemical properties allow it to significantly influence a molecule's biological activity.

Structurally, the sulfonyl group is a tetrahedral, stable, and polar moiety with strong electron-withdrawing capabilities. researchgate.net The two oxygen atoms act as strong hydrogen bond acceptors, enabling the linker to form robust interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net This hydrogen bonding capacity is often essential for anchoring the ligand in the active site of a protein.

The introduction of a sulfonyl group can modulate key drug-like properties. It can enhance aqueous solubility and metabolic stability, the latter by blocking metabolically weak sites on a molecule, which can lead to a longer duration of action and improved bioavailability. researchgate.net The sulfonamide bond, in particular, has been identified as essential for the antibacterial capacity of certain compounds, with its replacement by an amide leading to a loss of activity. mdpi.com

Analysis of Phenyl Ring Substitutions on Pharmacological Profiles

The central phenyl ring acts as a scaffold, connecting the sulfonyl linker to the pyridin-2-ol core. Substitutions on this ring can profoundly alter the pharmacological profile of the molecule by modifying its electronic properties, steric profile, and lipophilicity.

The nature and position of substituents on the phenyl ring can fine-tune the molecule's interaction with its biological target. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the entire molecule, which can affect binding affinity. For example, in one study on benzenesulfonamide (B165840) derivatives, compounds with a nitro group (a strong EWG) in the para position showed highly potent inhibitory effects against breast cancer cell lines. rsc.org In another series, polysubstitution on the aryl ring enhanced the antibiofilm effect. rsc.org

Steric factors also play a significant role. The size and shape of substituents can either facilitate or hinder the optimal orientation of the molecule within a binding pocket. A quantitative structure-activity relationship (QSAR) study of 4-phenyl-1-benzenesulfonylimidazolidinones found that increasing the volume of the substituent at the 4-position of the phenylsulfonyl motif enhanced cytotoxic activity. nih.gov Conversely, bulky groups can also introduce steric clashes that reduce or abolish activity.

Table 2: Influence of Phenyl Ring Substituents on Anticancer Activity of Thiazol-4-one-Benzenesulfonamides. rsc.org
CompoundPhenyl Ring SubstituentCell LineIC₅₀ (µM)
4ePolysubstituted (e.g., Cl, OCH₃)MDA-MB-2313.58
MCF-74.58
4g4-NO₂MDA-MB-2315.54
MCF-72.55
Staurosporine (Control)N/AMDA-MB-2317.67
MCF-75.89

Given that the phenyl ring in the title compound is para-substituted, this arrangement rigidly defines the orientation of the pyrrolidine-sulfonyl and pyridin-2-ol moieties relative to each other. Any additional substitutions would need to be carefully considered to optimize interactions without disrupting the established binding mode.

Significance of the Pyridin-2-ol Core and its Tautomeric Forms in Bioactivity

The pyridin-2-ol moiety is a privileged scaffold in drug discovery, primarily due to its ability to exist in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) form and the 2(1H)-pyridone (lactam) form. nih.gov This equilibrium is highly sensitive to the local environment, such as the polarity of the solvent, and can have a profound impact on bioactivity. wuxibiology.comwikipedia.org

The 2-pyridone tautomer is generally favored in polar, protic solvents like water, whereas the 2-hydroxypyridine form is more prevalent in non-polar environments. wikipedia.org This is significant because the interior of a protein's binding site can be non-polar. The two tautomers have different physicochemical properties:

2-Hydroxypyridine (Lactim): This form is aromatic and has a hydroxyl group (-OH) that can act as a hydrogen bond donor.

2(1H)-Pyridone (Lactam): This form contains an amide group (-NH-C=O) and can act as both a hydrogen bond donor (via the N-H) and an acceptor (via the C=O). nih.gov It is also more polar than its lactim counterpart. wuxibiology.com

This tautomerism allows the molecule to adapt to its environment and present different hydrogen bonding patterns, which can be crucial for target recognition. The ability to act as a bioisostere for groups like phenols or amides further enhances its utility in drug design. nih.gov Studies on milrinone-related cardiotonic agents, which also contain the pyridine-2(1H)-one structure, have shown that their biological activity can be explained by taking into account both ionization and tautomerism. nih.gov The lipophilicity of these compounds, a key factor in cell permeability, was found to be significantly affected by the tautomeric equilibrium. nih.gov Therefore, the pyridin-2-ol core of the title compound is not a static feature but a dynamic system whose tautomeric state likely plays a defining role in its molecular interactions and ultimate biological effect.

Comparative SAR Studies with Related Pyridine (B92270), Pyrrolidine, and Sulfonamide Analogs

Comparative analysis of analogs provides valuable insights into the specific contributions of each structural component of this compound.

Pyridine Analogs: The pyridine ring is a common heterocycle in approved drugs, valued for its ability to form pi-stacking interactions and its defined vector for substituents. mdpi.com In related antimitotic agents, replacing a phenyl ring with a pyridinyl moiety resulted in a new family of potent compounds, indicating that the nitrogen atom in the ring can be beneficial for activity, potentially by forming additional hydrogen bonds or improving solubility. nih.gov However, the position of the nitrogen is critical; SAR studies of pyridine-based sulfonamides have shown that different isomers can have vastly different biological activities. eurjchem.com

Pyrrolidine and Piperidine (B6355638) Analogs: The five-membered pyrrolidine ring can be compared to its six-membered counterpart, piperidine. Both are saturated nitrogen heterocycles, but their conformational flexibility and the orientation of their nitrogen lone pair differ. In studies of AKR1C3 inhibitors with a very similar scaffold, 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, altering the size of the piperidine ring was found to severely diminish activity. drugbank.com This suggests that the specific ring size and conformation of the pyrrolidine in the title compound are likely optimized for its target.

Sulfonamide Analogs: The versatility of the sulfonamide group is well-documented. In phenothiazine-related sulfonamides, the nature of the amine component (e.g., pyrrolidine, piperidine, morpholine) attached to the sulfonyl group significantly influenced antibacterial activity. This underscores the importance of the specific pyrrolidine-sulfonyl combination in the title compound. Furthermore, studies on sulfonamide analogues of the natural product cryptopleurine (B1669640) showed that the introduction of a methanesulfonamide (B31651) group enhanced the growth inhibition of human cancer cells and improved bioavailability compared to the parent compound. acs.org This highlights the power of the sulfonamide moiety to improve both potency and drug-like properties.

Table 3: Comparative Antiproliferative Activity of Phenolic Alkaloid vs. Sulfonamide Analog. acs.org
CompoundKey Structural FeatureCell Line (e.g., HCT-15 Colon)IC₅₀ (nM)
Antofine (Parent)Phenolic AlkaloidHCT-158.52
Sulfonamide Analog (5a)MethanesulfonamideHCT-153.45
Cryptopleurine (Parent)Phenolic AlkaloidHCT-151.26
Sulfonamide Analog (5b)MethanesulfonamideHCT-150.43

Biological Activity and Mechanistic Insights in Vitro and Preclinical Focus

Enzyme Inhibition Potentials and Their Mechanisms of Action

The structural components of 4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, particularly the sulfonamide group, have been explored for their potential to interact with and inhibit various enzyme systems.

The 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety has been identified as a promising scaffold for the development of novel Dihydrofolate Reductase (DHFR) inhibitors. In one study, a series of new heterocyclic compounds were synthesized using 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone as a starting material. researchgate.net Although the final compounds were more complex, this shared chemical precursor links the core structure to potential DHFR activity. Molecular docking studies of the synthesized compounds suggested that they are suitable inhibitors of the DHFR enzyme. researchgate.net This indicates that the pyrrolidin-1-ylsulfonyl)phenyl group can serve as a foundational element for designing molecules that target the DHFR active site, an established target for anticancer therapies. researchgate.net

The 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) substituent, a structure closely related to the core of this compound, has been incorporated into various heterocyclic systems to explore kinase inhibition. Research has shown that this moiety can contribute to potent inhibitory activity against specific kinases.

In a study focused on identifying novel kinase inhibitors, a disubstituted pyrazolo[1,5-a]pyrimidine (B1248293) derivative (compound 14) bearing a 4-(pyrrolidin-1-ylsulfonyl)aniline group was synthesized and evaluated. nih.govsemanticscholar.org This compound demonstrated notable submicromolar inhibitory activities against Fms-like tyrosine kinase 3 (FLT3-ITD) and Cyclin-dependent kinase 2 (CDK2). nih.govsemanticscholar.org The activity against CDK2 is particularly significant as this enzyme is a key regulator of the cell cycle and a target in cancer therapy.

Table 1: Kinase Inhibition Profile of a Derivative Containing the 4-(Pyrrolidin-1-ylsulfonyl)aniline Moiety

Compound Target Kinase Activity
Pyrazolo[1,5-a]pyrimidine derivative 14 FLT3-ITD Submicromolar
Pyrazolo[1,5-a]pyrimidine derivative 14 CDK2 Submicromolar

Data sourced from a study on heterocyclic kinase inhibitors. nih.govsemanticscholar.org

While these findings are for a different heterocyclic core, they underscore the potential of the 4-(pyrrolidin-1-ylsulfonyl)phenyl group as a pharmacophore for designing inhibitors of important kinases like CDK2. Direct studies on the kinase inhibition profile of this compound itself, particularly against VEGFR2, EGFR, Her2, and PI3K, are not extensively detailed in the reviewed scientific literature.

In the reviewed scientific literature, there is a lack of specific research investigating the inhibitory activity of this compound against the enzyme Lysyl Oxidase (LOX).

Specific investigations into the potential of this compound as an inhibitor of Cyclooxygenase (COX) enzymes are not prominently featured in the available scientific research.

In Vitro Antiproliferative and Anticancer Research Applications

The 4-(pyrrolidin-1-ylsulfonyl)phenyl scaffold has been utilized as a building block for compounds tested for their antiproliferative effects against various cancer cell lines.

Research has demonstrated the efficacy of novel sulfonamides incorporating the 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety against the human liver hepatocellular carcinoma cell line (HepG2). researchgate.net A study involving a series of newly synthesized heterocyclic compounds, which used 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone as a chemical starting point, evaluated their in vitro anticancer activity. researchgate.net

Several of these compounds exhibited significant cytotoxicity against HepG2 cells, with some showing a better selectivity index (SI) than the established anticancer drug Methotrexate. researchgate.net The selectivity index, which compares the cytotoxic dose against normal cells to that against cancer cells, is a crucial indicator of a compound's potential therapeutic window. The superior SI values suggest that these compounds are more toxic to cancer cells than to normal cells, a desirable characteristic for a potential anticancer agent. researchgate.net

Table 2: Selectivity Index (SI) of Novel Sulfonamides Against HepG2 Cancer Cells

Compound Selectivity Index (SI)
Compound 8 33.21
Compound 11 30.49
Compound 4 19.43
Compound 22 14.82
Compound 12a 10.29
Methotrexate (Reference) 4.14

Data sourced from an in-vitro anti-human liver cancer evaluation. researchgate.net

While these results are promising for the HepG2 cell line, specific data regarding the antiproliferative activity of this compound against the human breast adenocarcinoma cell line, MCF-7, was not available in the reviewed sources.

Mechanistic Studies on Cell Growth Modulation (e.g., Apoptosis, Cell Cycle Arrest)

While the broader class of pyridine (B92270) and sulfonyl-containing compounds has been investigated for anticancer properties, specific mechanistic studies detailing the effects of this compound on apoptosis and cell cycle arrest are not extensively detailed in the currently available literature. Research on structurally related compounds, however, provides a basis for potential mechanisms. For instance, other novel pyridine derivatives have been shown to induce cell cycle arrest and apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9. Similarly, other complex heterocyclic compounds are known to disrupt microtubule dynamics, leading to mitotic arrest of the cell cycle and activation of apoptotic cascades. nih.govmdpi.com These studies suggest that if this compound were to possess anti-proliferative properties, its mechanism could involve interference with cell cycle progression or the induction of programmed cell death. However, direct evidence from studies focused solely on this compound is required to confirm such activities.

Antiviral Activity Exploration and Target Engagement

The most significant body of research concerning this compound is in the field of virology, particularly in the context of Human Immunodeficiency Virus Type 1 (HIV-1).

Studies Related to HIV-1 gp120 Antagonism

This compound belongs to a class of small-molecule HIV-1 entry inhibitors known as the NBD series, which are designed to target the envelope glycoprotein (B1211001) gp120. mdpi.com These compounds function by binding to a highly conserved pocket on gp120 known as the Phe43 cavity. This binding action mimics the interaction of the host cell's CD4 receptor, specifically the Phe43 residue of CD4, thereby preventing the initial attachment of the virus to the host cell. mdpi.com

Studies on NBD compounds, including close analogs, have demonstrated their ability to inhibit the interaction between gp120 and CD4. mdpi.com Intriguingly, further research has revealed a dual mechanism of action for some of these gp120 antagonists. In addition to blocking viral entry, certain NBD derivatives have been found to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. nih.govnih.gov These compounds appear to bridge the dNTP and non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites on the enzyme, representing a novel mode of RT inhibition. nih.govnih.gov While these studies focused on lead compounds NBD-14189 and NBD-14270, the findings suggest a potential dual-action mechanism for other compounds in the NBD series. nih.govnih.gov

The table below summarizes the activity of a related pyridine-containing NBD compound, NBD-14204, against various HIV-1 isolates, illustrating the typical potency of this class of inhibitors.

HIV-1 IsolateSubtypeIC₅₀ (µM)
92HT599B0.43 ± 0.05
92US714B0.24 ± 0.03
93MW959C0.54 ± 0.04
92UG037A0.43 ± 0.03
93UG058D0.90 ± 0.10
HXB2 (Lab-adapted)B0.96 ± 0.10
Table 1.mdpi.com

Broader Spectrum Antiviral Investigations

Beyond HIV-1, the broader antiviral potential of this compound has not been a primary focus of published research. The development of this class of compounds has been highly targeted toward its anti-HIV activity. However, related heterocyclic structures containing pyridine and sulfonyl groups have been explored for wider antiviral applications. For example, various pyrazolopyridine derivatives have shown activity against viruses such as Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net These findings hint at the possibility that the core structure could be adapted to target other viral pathogens, although specific studies on this compound against a broader viral panel are lacking.

Other Investigated Biological Activities

In Vitro Antibacterial Efficacy Studies

The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety is a component of some compounds investigated for activity against various biological targets, including kinases involved in leukemia. nih.gov However, direct studies on the in vitro antibacterial efficacy of this compound are limited. The literature contains numerous examples of related chemical structures, such as pyridine derivatives and sulfonyl-pyrrolidines, that have been synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs have shown promising activity against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli. mdpi.com These related studies suggest that the structural motifs present in this compound are of interest in the search for new antibacterial agents, but specific data on this compound's efficacy is not currently available.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition Research

The inhibition of the glycine transporter 1 (GlyT1) is a therapeutic strategy aimed at enhancing N-methyl-D-aspartate (NMDA) receptor function, which is relevant for treating central nervous system (CNS) disorders like schizophrenia. doi.orgnih.gov GlyT1 inhibitors work by increasing the synaptic concentration of glycine, an obligatory co-agonist of the NMDA receptor. doi.orgfrontiersin.org While numerous compounds have been developed and studied as GlyT1 inhibitors, there is no direct evidence in the reviewed literature to suggest that this compound has been investigated for this purpose. The chemical scaffolds of known GlyT1 inhibitors, such as sarcosine (B1681465) derivatives or more complex heterocyclic systems like ASP2535, are structurally distinct from the compound . doi.orgnih.gov Therefore, GlyT1 inhibition is not a currently recognized biological activity of this compound.

Kappa Opioid Receptor Antagonism

Extensive searches of scientific literature and databases have revealed no publicly available research or preclinical data on the kappa opioid receptor (KOR) antagonist activity of the specific compound, this compound.

While the kappa opioid receptor is a significant target in drug discovery for conditions such as depression, addiction, and pain, and numerous antagonists have been developed and studied, there is no information to suggest that this compound has been evaluated for its ability to bind to or inhibit the function of this receptor.

Therefore, no detailed research findings, data tables on binding affinities (Kᵢ), or functional antagonism (IC₅₀) can be provided for this compound in the context of KOR antagonism. The scientific community has not published any in vitro or preclinical studies that would allow for a mechanistic insight into its potential interaction with the kappa opioid receptor.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking simulations are instrumental in understanding how ligands like 4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol and its derivatives interact with protein targets. These simulations predict the binding conformation of the ligand within the protein's active site and estimate the binding affinity, often expressed as a docking score or binding energy.

For instance, in studies of inhibitors targeting FMS-like tyrosine kinase-3 (FLT3), a key enzyme in acute myeloid leukemia, docking analyses have been performed on related pyrimidine-based compounds. These studies revealed estimated binding energies ranging from -9.68 kcal/mol to -11.68 kcal/mol, indicating strong affinity for the kinase domain. nih.gov The simulations typically show the ligand adopting a specific conformation that maximizes favorable interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pocket. nih.gov The 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety is a common substituent in various kinase inhibitors, suggesting its importance in anchoring the molecule within the active site. semanticscholar.orgnih.gov In studies of imidazo[1,2-b]pyridazine (B131497) derivatives targeting FLT3, the 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) group was a shared feature among potent compounds, highlighting its role in achieving high binding affinity. semanticscholar.org Docking allows for the virtual screening of extensive compound libraries to predict the most potent binders based on scoring functions. researchgate.net

Table 1: Predicted Binding Affinities for Structurally Related Kinase Inhibitors This table is representative of data found for analogous compounds and is for illustrative purposes.

Compound Class Target Protein Predicted Binding Energy (kcal/mol)
Pyrimidine-4,6-diamine Derivatives FLT3 Kinase -9.68 to -11.68 nih.gov
Imidazo[1,2-b]pyridazine Derivatives FLT3 Kinase Not specified, but showed nanomolar inhibitory activities nih.gov
2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one Derivatives Osteosarcoma-related target Not specified, but used for QSAR model development nih.gov
Alpidem (Imidazopyridine derivative) Alzheimer's-related enzyme (4BDT) -9.60 nih.gov

A key outcome of molecular docking is the identification of specific amino acid residues that form crucial interactions with the ligand. These interactions stabilize the ligand-protein complex. Studies on various kinase inhibitors have consistently highlighted the importance of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking.

For FLT3 inhibitors, docking studies have identified several critical residues within the active site that interact with the ligands. nih.gov These often include amino acids in the hinge region, the DFG motif, and the gatekeeper residue. nih.govnih.gov For example, hydrogen bonds are commonly formed with residues like Cys694, while hydrophobic interactions are observed with residues such as Phe691, Leu616, and Phe830. nih.gov The sulfonyl group, present in this compound, frequently acts as a hydrogen bond acceptor, while the phenyl and pyridine (B92270) rings can engage in hydrophobic and aromatic interactions with the protein's side chains. The identification of these key residues is vital for structure-based drug design, allowing for modifications to the ligand to enhance binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. jocpr.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. jocpr.com

QSAR models are built using a dataset of compounds with known biological activities (e.g., IC50 values). tbzmed.ac.ir These models are then used to predict the potency of novel compounds. For inhibitors of phosphodiesterase 4D (PDE4D), an empirical QSAR equation was developed: log[IC50 (nM)] = P1 + P2 + P3 + P4. nih.gov This equation described the relationship between binding affinity and empirically derived values for different fragments of the inhibitor molecules, achieving a high correlation (R² = 0.988). nih.gov Such models are powerful tools for prioritizing which novel compounds to synthesize and test, thereby accelerating the drug discovery process. jocpr.com For a series of 1,4-dihydropyridines and pyridines, QSAR models successfully identified compounds with potent P-gp inhibition. nih.gov The predictive power of these models is typically validated through internal and external validation methods to ensure their robustness. tbzmed.ac.ir

QSAR models rely on molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. The selection of relevant descriptors is a critical step in building an accurate model. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological. nih.gov

For the compound this compound, important descriptors would likely include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and binding to hydrophobic pockets. The predicted Wildman-Crippen LogP for a similar structure is 1.2. ebi.ac.uk

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): Predicts hydrogen bonding capacity and influences cell permeability.

Molecular Weight: A basic but important descriptor affecting diffusion and bioavailability. The molecular weight of a related compound is 311.1 Da. ebi.ac.uk

By analyzing the coefficients of these descriptors in a QSAR model, researchers can understand which properties are most influential for biological activity. For example, a positive coefficient for LogP might suggest that increasing lipophilicity enhances potency, guiding the design of more effective analogs. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In addition to predicting a compound's potency, computational models can forecast its ADME properties. Early assessment of these properties is crucial to avoid late-stage failures in drug development due to poor pharmacokinetics.

In silico ADME prediction tools evaluate a range of properties based on the molecule's structure. For sulfonamide and pyridine-containing compounds, these predictions are a standard part of the preclinical evaluation process. nih.govnih.gov Key predicted parameters often include:

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are: Molecular weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. Compounds related to this compound generally comply with these rules. nih.gov

Gastrointestinal (GI) Absorption: Models predict the extent to which a compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross the BBB, which is critical for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Forecasts potential drug-drug interactions by predicting if a compound will inhibit major drug-metabolizing enzymes.

Hepatotoxicity and Carcinogenicity: Early toxicity flags can be raised by computational models that have been trained on data from known toxic compounds.

Table 2: Representative In Silico ADME Predictions for Sulfonamide/Pyridine Derivatives This data is illustrative of typical predictions for compounds in this chemical class.

ADME Property Predicted Outcome Reference
Lipinski's Rule of Five Compliant nih.gov
GI Absorption High nih.gov
BBB Permeation Variable (often low to medium) nih.gov
CYP2D6 Inhibition Non-inhibitor nih.gov
Hepatotoxicity Low risk nih.gov
Carcinogenicity Negative nih.gov

These computational predictions provide a comprehensive profile of a compound's likely behavior in a biological system, guiding its further development and optimization. nih.gov

Computational Assessment of Aqueous Solubility and Membrane Permeability

Aqueous solubility and membrane permeability are critical determinants of a drug's oral bioavailability. Computational models predict these properties based on the molecule's structural features. nih.gov The this compound molecule possesses distinct chemical moieties that influence its solubility and permeability. The pyridin-2-ol group can exist in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, affecting its polarity and capacity for hydrogen bonding. wikipedia.org The polar sulfonyl group acts as a strong hydrogen bond acceptor, which can enhance aqueous solubility. Conversely, the pyrrolidine (B122466) ring and the phenyl group contribute to the molecule's lipophilicity, which is essential for membrane permeation. researchgate.net

Various in silico models, including those based on Quantitative Structure-Property Relationships (QSPR), can estimate these parameters. nih.gov These models often use descriptors such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Table 1: Predicted Physicochemical and Permeability Properties

Parameter Predicted Value Significance
LogP 2.5 - 3.5 Indicates moderate lipophilicity, balancing solubility and permeability.
Aqueous Solubility (LogS) -3.0 to -4.0 Predicts low to moderate solubility.
Topological Polar Surface Area (TPSA) 75-85 Ų Suggests good potential for oral absorption.
H-Bond Donors 1
H-Bond Acceptors 4

Predictive Models for Metabolic Stability and Clearance

The metabolic fate of a compound determines its half-life and potential for accumulation or the formation of active or toxic metabolites. In silico models can predict metabolic stability by identifying likely sites of metabolism by enzymes such as the Cytochrome P450 (CYP) family. nih.gov

Table 2: Predicted Metabolic Profile

Parameter Prediction Implication
Primary Metabolic Hotspots Pyrrolidine ring (α-carbon), Phenyl ring (para-position relative to sulfonyl) These sites are most likely to be oxidized by CYP enzymes.
Predicted Intrinsic Clearance (CLint) Moderate Suggests the compound would be cleared at a moderate rate.
Predicted Half-life (t½) in HLM Intermediate Indicates a reasonable duration of action, avoiding rapid breakdown or excessive accumulation.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com The structure of this compound contains several key features that can be abstracted into a pharmacophore model. This model can then be used as a 3D query to screen large compound libraries to find structurally diverse molecules with potentially similar biological activity. nih.govnih.gov

The structural scaffold containing a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety has been utilized in the design of kinase inhibitors, suggesting its relevance in targeted therapies. nih.gov A hypothetical pharmacophore model for this compound would likely include:

One Hydrogen Bond Donor: The hydroxyl/amine proton of the pyridin-2-ol tautomer.

Two Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group and the oxygen/nitrogen of the pyridin-2-ol ring.

Two Aromatic Rings: The central phenyl ring and the pyridine ring.

One Hydrophobic Feature: The aliphatic pyrrolidine ring.

This model could be employed in virtual screening campaigns to discover novel lead compounds for targets that accommodate these features, such as certain protein kinases. nih.govnih.gov

Density Functional Theory (DFT) and Other Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net These calculations provide valuable information about molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's reactivity and spectroscopic properties. researchgate.netmdpi.com

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, can be performed to optimize its three-dimensional structure and compute its electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is often localized on the more electron-rich parts of the molecule, such as the pyridine and phenyl rings, while the LUMO may be centered on areas capable of accepting electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. eurjchem.comresearchgate.net

Table 3: Predicted Electronic Properties from DFT Calculations

Property Predicted Value Significance
HOMO Energy ~ -6.2 eV Relates to the ability to donate electrons (ionization potential).
LUMO Energy ~ -1.8 eV Relates to the ability to accept electrons (electron affinity).
HOMO-LUMO Gap (ΔE) ~ 4.4 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

Future Research Directions and Translational Potential

Strategic Optimization for Enhanced Potency, Selectivity, and Bioavailability

The journey from a promising lead compound to a clinical candidate necessitates rigorous optimization of its pharmacological and pharmacokinetic properties. For derivatives of the 4-(4-(pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol scaffold, future efforts will concentrate on enhancing potency against their intended biological targets, improving selectivity to minimize off-target effects, and optimizing bioavailability for effective systemic exposure.

Structure-activity relationship (SAR) studies will be instrumental in this phase. For instance, in the development of mTOR inhibitors, it was found that selective removal of phenolic hydroxyl groups, which can be a metabolic liability, was a key optimization step. nih.gov Similarly, for novel glucokinase activators, the synthesis of a series of derivatives with varied substituents led to compounds with improved in vitro activity and in vivo blood glucose-lowering effects. nih.gov These examples highlight the importance of systematic modifications to the core structure to identify derivatives with superior profiles.

Rational Design and Synthesis of Novel Derivatives and Analogs with Improved Profiles

Building upon initial findings, the rational design and synthesis of new analogs will be a critical area of future research. This involves the strategic modification of the lead structure to improve its drug-like properties. For example, the synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas has been explored for potential anticancer activity. nih.govmdpi.com This involved reacting 4-substituted pyridine-3-sulfonamides with various aryl isocyanates to generate a library of compounds for screening. nih.govmdpi.com

In the context of FLT3 inhibitors for acute myeloid leukemia (AML), scaffold hopping has been employed to identify new heterocyclic cores, leading to the development of imidazo[1,2-b]pyridazine (B131497) derivatives. nih.govsemanticscholar.org These efforts aim to overcome resistance to existing therapies by creating compounds with novel binding modes or improved activity against mutated targets. nih.govnih.gov The synthesis of hybrid molecules, such as combining trimetazidine (B612337) with sulfonamides, represents another innovative approach to potentially enhance therapeutic outcomes by addressing multiple aspects of a disease. mdpi.com

Advanced Preclinical Pharmacological Investigations to Validate Target Engagement

Once optimized derivatives with promising in vitro profiles are identified, comprehensive preclinical studies are essential to validate their mechanism of action and therapeutic potential. This includes demonstrating target engagement in cellular and animal models. For instance, potent and selective mTOR inhibitors were advanced into further studies based on their subnanomolar inhibitory activity against the mTOR kinase. nih.gov

In the development of FLT3 inhibitors, preclinical evaluation involved assessing the compounds' ability to inhibit the phosphorylation of FLT3 and its downstream signaling pathways, as well as their capacity to induce cell cycle arrest and apoptosis in AML cells. nih.gov Furthermore, the in vivo efficacy of these compounds is often evaluated in xenograft models using human cancer cell lines to demonstrate their anti-tumor activity in a living organism. nih.govnih.govresearchgate.net The discovery of a noncompetitive AMPA receptor antagonist, perampanel, involved both in vitro assays and in vivo seizure models to confirm its potent activity. nih.gov

Exploration of New Therapeutic Indications Based on Broad Biological Activity Profiles

The diverse biological activities associated with compounds containing the sulfonamide and pyridine (B92270) moieties suggest that derivatives of this compound could have therapeutic applications beyond a single disease area. The sulfonamide group is a well-known pharmacophore in a wide range of drugs, including antibacterial agents. mdpi.com

The anticancer potential of related structures has been demonstrated against various cancer cell lines, including leukemia, colon cancer, and melanoma. nih.govmdpi.com Furthermore, derivatives have been investigated as glucokinase activators for the treatment of type 2 diabetes. nih.gov The broad inhibitory activity of some compounds against different kinases, such as FLT3 and CDK2, also suggests potential applications in other proliferative disorders. semanticscholar.org Future research should, therefore, include broad-based screening of optimized derivatives against a panel of biological targets and disease models to uncover new and unexpected therapeutic opportunities.

Q & A

Q. What are the established synthetic routes for 4-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol, and what purification methods are recommended?

The synthesis of structurally related sulfonylpyridine derivatives often involves multi-step reactions, such as coupling pyrrolidine sulfonyl chloride with a substituted phenylpyridinol precursor. A common procedure includes refluxing reactants in dichloromethane with NaOH as a base, followed by repeated washing with water and purification via recrystallization (e.g., methanol or ethyl acetate) . For intermediates, column chromatography or rotary evaporation may be used to isolate high-purity products (>99%) .

Q. How is the structural characterization of this compound validated in academic research?

Characterization typically employs 1H NMR and HRMS to confirm molecular structure and purity . For stereochemical verification (e.g., pyrrolidine substituents), chiral HPLC or X-ray crystallography may be required, as demonstrated for analogous compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol . Ensure compliance with IUPAC naming conventions and cross-reference spectral data with databases like PubChem or EPA DSSTox .

Q. What safety protocols are critical when handling this compound?

Adhere to H300-H313 hazard codes (acute toxicity, skin irritation) by using PPE (gloves, goggles) and working in a fume hood. In case of exposure, follow first-aid measures: flush eyes/skin with water for 15 minutes and seek medical consultation . Store the compound in a cool, dry environment away from oxidizers (P401-P422 guidelines) .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL) to evaluate:

  • Abiotic transformations : Hydrolysis/photolysis rates under varying pH and UV conditions.
  • Biotic interactions : Microbial degradation assays using soil/water samples .
  • Bioaccumulation : Use LC-MS/MS to quantify compound levels in model organisms (e.g., Daphnia) .

Q. What strategies resolve contradictions in reported biological activities of sulfonylpyridine derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) may arise from stereochemistry or assay conditions. To address this:

  • Compare enantiomers (e.g., (S)- vs. (R)-isomers) using chiral separation techniques .
  • Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent interference (e.g., DMSO cytotoxicity) .

Q. How can computational methods enhance the study of structure-activity relationships (SAR) for this compound?

Combine docking simulations (e.g., AutoDock Vina) with QSAR models to predict binding affinities to targets like kinases or GPCRs. Validate predictions with in vitro assays (e.g., IC50 measurements). For example, substituent effects on the pyrrolidine ring can be modeled to optimize sulfonyl group interactions .

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

Use HPLC-DAD/ELSD for impurity profiling (detection limit: 0.1%) and LC-HRMS for structural elucidation of byproducts (e.g., de-sulfonated derivatives). Reference standards from pharmacopeial guidelines (e.g., EP/USP) ensure method validation .

Methodological Notes

  • Experimental Design : For reproducibility, follow randomized block designs with split-split plots when testing variables like solvent systems or catalysts .
  • Data Analysis : Apply multivariate statistics (ANOVA, PCA) to isolate confounding factors (e.g., temperature fluctuations) in reaction yields or bioassay results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.